molecular formula C9H14O4 B7789978 2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane CAS No. 449778-59-0

2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane

Cat. No.: B7789978
CAS No.: 449778-59-0
M. Wt: 186.20 g/mol
InChI Key: TZCGMHLATFFNHL-UHFFFAOYSA-N
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Description

2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol It is known for its unique structure, which includes a tetrahydrofuran ring fused with a dioxolane ring and an oxirane group

Preparation Methods

The synthesis of 2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of a suitable diol with an epoxide . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane involves its interaction with molecular targets through its reactive oxirane group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar compounds to 2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane include other epoxide-containing molecules and fused ring systems. Some examples are:

Properties

IUPAC Name

2,2-dimethyl-4-(oxiran-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2)12-6-4-11-7(5-3-10-5)8(6)13-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCGMHLATFFNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC(C2O1)C3CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376958, DTXSID701211855
Record name 1,4:5,6-Dianhydro-2,3-O-(1-methylethylidene)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexitol, 1,2:3,6-dianhydro-4,5-O-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449778-59-0, 226709-43-9
Record name Hexitol, 1,2:3,6-dianhydro-4,5-O-(1-methylethylidene)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449778-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4:5,6-Dianhydro-2,3-O-(1-methylethylidene)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexitol, 1,2:3,6-dianhydro-4,5-O-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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